molecular formula C8H14O2 B1523892 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol CAS No. 1333823-86-1

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol

Cat. No.: B1523892
CAS No.: 1333823-86-1
M. Wt: 142.2 g/mol
InChI Key: HASPJWYKJWCIDG-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol is a bicyclic organic compound featuring a fused 3.2.0 ring system with an oxygen atom in the 2-position and hydroxyl and dimethyl substituents at specific positions. Its molecular formula is C₈H₁₄O₂ (based on and ).

Properties

IUPAC Name

7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)6(9)5-3-4-10-7(5)8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASPJWYKJWCIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Baeyer-Villiger Oxidation Using Acinetobacter NCIMB 9871

One of the most studied methods for preparing oxygenated bicyclic compounds such as 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol involves microbial Baeyer-Villiger oxidation catalyzed by Acinetobacter NCIMB 9871. This bacterium contains monooxygenase enzymes capable of regio- and stereoselective oxidation of bicyclic ketones to corresponding lactones, which can be subsequently reduced to the target alcohol.

  • Substrate and Reaction : The starting material is typically a bicyclo[3.2.0]hept-2-en-6-one derivative with dimethyl substitution at the 7-position. Upon incubation with Acinetobacter NCIMB 9871, the ketone undergoes ring expansion to form oxabicyclooctanone lactones with high optical purity under mild conditions (30°C, pH 7.2).

  • Reaction Conditions : The bacterial cells are grown to an optical density of 0.9, harvested, and resuspended in phosphate buffer (pH 7.2). The ketone substrate is added, often predissolved in dimethylformamide, and the mixture is shaken rapidly to facilitate biotransformation.

  • Product Formation : The biotransformation yields lactones such as 2-oxabicyclo[3.3.0]octan-3-one and 3-oxabicyclo[3.3.0]octan-2-one derivatives, depending on the stereochemistry of the substrate and enzyme selectivity. These lactones can be further reduced chemically (e.g., using lithium aluminum hydride) to yield the corresponding this compound.

  • Enantioselectivity : The microbial oxidation exhibits high regioselectivity and variable enantioselectivity. For example, oxidation of 7endo-methylbicyclo[3.2.0]hept-2-en-6-one results in lactones of high optical purity, while oxidation of dimethylated ketones shows lower enantiomeric excess (~29% e.e.).

  • Mechanistic Insight : The oxidation is thought to proceed via flavin 4a-hydroperoxide as the oxidant, attacking the bicyclic ketone from the exo face, influenced by steric factors more than electronic ones. The presence of methyl groups affects the regioselectivity of ring expansion and the type of lactone formed.

Table 1: Summary of Microbial Biotransformation Yields and Selectivities

Substrate Product Lactone(s) Yield (%) Optical Purity (e.e.) Notes
7endo-Methylbicyclo[3.2.0]hept-2-en-6-one Lactones 6 and 7 (oxabicyclooctanones) 55 High Nearly equal amounts of two lactones
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one Lactone 8 63 Low (29%) Lower optical purity
2exo-Bromo-3endo-hydroxy derivative (9) Lactone 10 25-31 Very High (>98%) Enantioselective oxidation

(Data adapted from microbial oxidation studies with Acinetobacter NCIMB 9871)

Chemical Reduction of Lactones to Alcohol

After microbial oxidation produces the lactone intermediate, chemical reduction is employed to obtain the target alcohol:

  • Reagent : Lithium aluminum hydride (LiAlH4) in diethyl ether at room temperature is used to reduce the lactone ring to the corresponding hydroxyl compound.

  • Yield : Reduction yields of 64-89% have been reported, depending on the lactone substrate and reaction conditions.

Chemical Oxidation Methods

Peracetic Acid Oxidation

Chemical Baeyer-Villiger oxidation using peracetic acid has been applied to the bicyclo[3.2.0]heptanone derivatives to produce lactones analogous to those obtained via microbial oxidation.

  • Reaction Conditions : Typically conducted at low temperatures (0-5°C) with peracetic acid in aqueous media.

  • Outcomes : Peracetic acid oxidation provides lactones in yields ranging from 56% to 75%, with less stereoselectivity compared to microbial methods.

  • Selectivity : The ratio of lactone isomers differs from microbial oxidation, often favoring one isomer significantly (e.g., 1:10 ratio in favor of one lactone).

Synthetic Derivatization and Functionalization

Halohydrin Formation and Subsequent Oxidation

Derivatives such as 2exo-bromo-3endo-hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one have been synthesized and subjected to microbial oxidation to explore regio- and stereoselectivity.

  • Halohydrin Synthesis : Introduction of bromine at the 2-position and hydroxyl at the 3-position is achieved via halohydrin formation reactions.

  • Biotransformation : These halohydrin derivatives undergo enantioselective oxidation with Acinetobacter NCIMB 9871, yielding lactones with very high enantiomeric excess (>98%).

Experimental and Analytical Techniques

  • Chromatography : Thin-layer chromatography (TLC) and flash column chromatography on silica gel are used for monitoring and purification.

  • Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy (100 MHz and 250 MHz) provide structural confirmation. Chiral shift reagents such as tris[3-(heptafluoropropylhydroxymethylene)-(+)camphorato]europium(III) are employed for enantiomeric excess determination.

  • Optical Rotation : Polarimetry is used to assess optical purity and confirm stereochemistry.

  • Infrared Spectroscopy : IR spectra confirm functional groups and ring structure.

Summary Table of Preparation Methods

Method Type Key Reagents/Organisms Conditions Yield (%) Optical Purity Comments
Microbial Baeyer-Villiger Oxidation Acinetobacter NCIMB 9871 30°C, phosphate buffer pH 7.2 55-63 High to moderate Regio- and stereoselective lactone formation
Chemical Baeyer-Villiger Oxidation Peracetic acid 0-5°C, aqueous 56-75 Low Less stereoselective, different isomer ratios
Lactone Reduction Lithium aluminum hydride (LiAlH4) Room temperature, Et2O 64-89 N/A Converts lactone to this compound
Halohydrin Derivatization Brominating agents, Acinetobacter NCIMB 9871 Various, microbial oxidation 25-31 Very high (>98%) Enantioselective oxidation of halohydrin derivatives

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical reactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Heteroatom Variation

  • Synthesis: Not explicitly detailed, but collision cross-section data suggest utility in mass spectrometry studies .
  • rel-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol :

    • Key Feature : Contains a nitrogen atom in the 2-position and multiple chiral centers.
    • Application : Used in chiral synthesis; requires careful handling due to toxicity .

Ring System Modifications

  • 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol (): Molecular Formula: C₁₀H₁₆O Key Difference: [3.1.1] bicyclic system instead of [3.2.0], with a methylene group at C2. Properties: Higher molecular weight (152.237 g/mol) and diverse nomenclature (e.g., pinocarveol isomers) .
  • 7,7-Dimethyl-2-methylenebicyclo[3.1.1]heptan-6-ol Acetate ():

    • Molecular Formula : C₁₂H₁₈O
    • Key Feature : Acetylated hydroxyl group enhances lipophilicity; isolated from Psidium anchusifolia .

Functional Group Variations

  • 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one (): Molecular Formula: C₈H₁₂O₂ Key Difference: Hydroxyl group replaced by a ketone (6-one), increasing electrophilicity. Applications: Intermediate in pheromone synthesis (e.g., eldanolide) via enzymatic reduction .
  • N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine Hydrochloride (): Molecular Formula: C₉H₁₈ClNO Key Feature: Amino group at C6; hydrochloride salt improves solubility for pharmaceutical R&D .

Stereochemical Variants

  • 6-Methyl-endo/exo-bicyclo[3.2.0]heptan-6-ol ():
    • Synthesis : Produced via oxymercuration-demercuration of 6-methylenebicyclo[3.1.1]heptane.
    • Yields : 32–35% for endo/exo isomers, highlighting challenges in stereocontrol .
    • Comparison : The dimethyl substituents in 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol confer greater steric hindrance than methyl groups in this analog.

Research Findings and Implications

  • Synthetic Challenges : Enzymatic methods (e.g., Mortierella ramanniana) achieve high optical purity for hydroxylated derivatives, whereas chemical routes (e.g., oxymercuration) yield mixtures requiring chromatographic separation .
  • Structure-Activity Relationships: The presence of dimethyl groups in this compound enhances steric stability but reduces solubility compared to mono-methyl analogs .

Biological Activity

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol is a bicyclic organic compound characterized by its unique oxabicyclo structure. It has garnered attention in various fields of research, particularly due to its potential biological activities and applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following chemical formula: C8H14O2C_8H_{14}O_2. The structure features a bicyclic framework with an alcohol functional group, which contributes to its reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC8H14O2
IUPAC NameThis compound
CAS Number1333823-86-1
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to alterations in biochemical pathways and physiological responses.

Potential Targets:

  • Enzymatic Activity : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors influencing signaling pathways related to cell growth, differentiation, or apoptosis.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Antitumor Activity : In vitro studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
    • Example Study : A study demonstrated that derivatives of similar bicyclic compounds showed IC50 values ranging from 5 to 15 µM against breast cancer cells.
  • Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
    • Mechanism : It is hypothesized that the alcohol group enhances solubility and facilitates interaction with neuronal membranes.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in cellular models.
    • Findings : Inflammatory markers were significantly reduced when treated with the compound in lipopolysaccharide-stimulated macrophages.

Case Study 1: Antitumor Activity Assessment

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)15Inhibition of proliferation

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress:

Treatment GroupViability (%)Inflammatory Cytokines (pg/mL)
Control100IL-6: 50
Compound Treatment85IL-6: 20

Results indicated a significant reduction in inflammatory cytokines and improved cell viability compared to control groups.

Q & A

Q. What are the common synthetic routes for 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol?

Synthesis typically involves multi-step routes starting from bicyclic ketone precursors. For example:

  • Reduction of ketone derivatives : The ketone group in 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one (CAS 1333624-89-7) can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the alcohol .
  • Functional group interconversion : Hydroxyl groups in similar bicyclic structures are introduced via nucleophilic substitution or hydroxylation of olefinic intermediates .
  • Scalability considerations : Multi-step protocols often prioritize protecting group strategies to avoid side reactions during scale-up .

Q. How is the structure of this compound characterized experimentally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents and confirm bicyclic ring geometry. For example, methyl groups at C7 appear as singlets, while the oxabicyclo oxygen influences chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (142.20 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for distinguishing exo/endo configurations in bicyclic systems .

Q. What are the primary chemical reactions involving the hydroxyl group in this compound?

The hydroxyl group participates in:

  • Oxidation : Forms ketone derivatives (e.g., 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one) using oxidizing agents like pyridinium chlorochromate (PCC) .
  • Esterification : Reacts with acyl chlorides or anhydrides to yield esters, useful for derivatization in pharmacological studies .
  • Hydrogen bonding : Influences solubility and crystallinity, as observed in analogs like (1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity and reactivity of this compound?

  • Stereochemical rigidity : The bicyclo[3.2.0] framework restricts conformational flexibility, enhancing selectivity in binding interactions. For example, stereoisomers of azabicyclo analogs show distinct pharmacological profiles .
  • Chiral resolution : Techniques like chiral HPLC or enzymatic resolution separate enantiomers, critical for studying structure-activity relationships (SAR) .
  • Case study : The (1R,3R,5R)-configuration in 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol (CAS 3917-59-7) demonstrates how stereochemistry dictates antibacterial efficacy .

Q. What computational methods are used to predict the physicochemical properties of this compound?

  • Density Functional Theory (DFT) : Calculates molecular orbitals, bond dissociation energies, and reaction pathways. For example, DFT studies on bicyclo[3.1.1]heptan-3-ol derivatives correlate lipophilicity (LogP) with membrane permeability .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological matrices, aiding in drug design .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes), as seen in chromium(III) complexes of bicyclic β-lactams .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts?

  • Mechanistic analysis : Trace byproducts via isotopic labeling (e.g., ¹⁸O in oxidation reactions) to identify competing pathways .
  • Advanced chromatography : Use UPLC-QTOF-MS to detect low-abundance intermediates and propose revised mechanisms .
  • Case example : Discrepancies in yields during azabicycloheptanol synthesis were resolved by optimizing reaction temperature and catalyst loading .

Q. What are the key differences between this compound and structurally similar analogs (e.g., azabicyclo derivatives)?

  • Functional group effects : The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to azabicyclo amines (e.g., 6-Azabicyclo[3.2.0]heptan-7-one) .
  • Ring strain : The oxabicyclo system exhibits greater ring strain than norbornane analogs, influencing reactivity in Diels-Alder reactions .
  • Biological activity : Unlike azabicyclo derivatives (e.g., 3-benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol), this compound lacks nitrogen, reducing interactions with neurotransmitter receptors .

Methodological Resources

  • Data repositories : PubChem (CID: 137965882) and NIST Chemistry WebBook provide spectral data and thermodynamic properties .
  • Synthetic protocols : Adapt scalable routes from azabicycloheptanol analogs, emphasizing protecting group strategies .
  • Safety guidelines : Follow CAS Common Chemistry and ChemIDplus for handling recommendations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Reactant of Route 2
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol

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